5-Oxa-2-azaspiro[3.5]nonane oxalate
Overview
Description
5-Oxa-2-azaspiro[3.5]nonane oxalate is a spirocyclic compound with the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings share a single atom. The presence of both oxygen and nitrogen atoms in the ring system contributes to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-Oxa-2-azaspiro[3.5]nonane oxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often involve the use of a base to facilitate the cyclization process. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
5-Oxa-2-azaspiro[3.5]nonane oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
5-Oxa-2-azaspiro[3.5]nonane oxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets and pathways. The presence of both oxygen and nitrogen atoms in the spirocyclic structure allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
5-Oxa-2-azaspiro[3.5]nonane oxalate can be compared with other spirocyclic compounds such as:
2-Oxa-6-azaspiro[3.5]nonane oxalate: Similar in structure but with different positioning of the oxygen and nitrogen atoms.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Another spirocyclic compound with a different ring size and arrangement.
The uniqueness of this compound lies in its specific ring structure and the positioning of the oxygen and nitrogen atoms, which confer distinct chemical and biological properties .
Biological Activity
5-Oxa-2-azaspiro[3.5]nonane oxalate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Structural Characteristics
This compound contains both oxygen and nitrogen in its spirocyclic structure, which facilitates interactions with biological macromolecules. The ability to form hydrogen bonds enhances its potential to modulate enzyme and receptor activities, suggesting various therapeutic applications .
Synthesis
The synthesis of this compound typically involves the cyclization of precursor molecules that contain nitrogen and oxygen functionalities. Common methods include:
- Cyclization Reactions : Utilizing specific reagents under controlled conditions to ensure optimal yields.
- Automated Synthesis : Employed for large-scale production, allowing for precise temperature and pressure management .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : It can alter the activity of enzymes by binding to active sites, which may lead to enhanced or inhibited enzymatic reactions.
- Receptor Interactions : The compound's structure allows it to bind effectively to various receptors, potentially influencing signaling pathways .
Comparative Analysis
The following table highlights the unique aspects of this compound compared to similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Oxa-6-azaspiro[3.5]nonane oxalate | Similar spirocyclic structure | Different nitrogen placement affects reactivity |
2-Oxa-7-azaspiro[3.5]nonane oxalate | Altered ring size | Distinct ring size influences properties |
6-Oxa-2-azaspiro[3.5]nonane oxalate | Variation in functional group positioning | Unique interaction profiles due to structural differences |
The distinct arrangement of atoms in this compound contributes to its unique pharmacological properties compared to its analogs .
Case Studies
Recent studies have investigated the pharmacological potential of this compound:
- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by modulating the activity of specific enzymes involved in tumor progression.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further exploration in treating infections .
Research Findings
The following findings summarize the biological activity observed in various studies:
- Enzyme Interaction : Enhanced binding affinity to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells, indicating potential for cancer therapy .
- Cellular Impact : In vitro studies demonstrated modulation of oxidative stress markers, suggesting a protective role against cellular damage .
Properties
IUPAC Name |
5-oxa-2-azaspiro[3.5]nonane;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQYPIJYODIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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